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Executive Summary
Sunobinop (formerly V117957 and IMB-115) is a novel, orally bioavailable small molecule that

acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide

(NOP) receptor.[1][2] Emerging preclinical and clinical data suggest its therapeutic potential in

a range of psychiatric and neurological conditions, primarily driven by its unique

pharmacological profile. Sunobinop's mechanism of action, which involves biased agonism at

the NOP receptor, may offer a favorable efficacy and safety profile compared to traditional

therapeutic agents. This document provides a comprehensive technical overview of

sunobinop, including its pharmacology, mechanism of action, key experimental data, and

potential applications in psychiatry, with a focus on insomnia and alcohol use disorder (AUD).

Introduction to Sunobinop and the NOP Receptor
System
The NOP receptor, a member of the opioid receptor superfamily, and its endogenous ligand,

N/OFQ, are widely distributed throughout the central and peripheral nervous systems.[3][4]

This system is implicated in the modulation of various physiological processes, including pain,

anxiety, stress responses, and reward pathways.[3] Consequently, the NOP receptor has
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emerged as a promising target for the development of novel therapeutics for a variety of

disorders.

Sunobinop is a high-affinity partial agonist for the NOP receptor. Its development has been

pursued for several indications, including insomnia, alcohol use disorder, overactive bladder,

and interstitial cystitis. In the context of psychiatry, its ability to modulate sleep architecture and

potentially reduce alcohol craving and consumption positions it as a candidate for addressing

significant unmet needs in these areas.

Preclinical Pharmacology
In Vitro Pharmacology
Sunobinop has been extensively characterized in a variety of in vitro assays to determine its

binding affinity, functional activity, and selectivity.

Table 1: In Vitro Pharmacological Profile of Sunobinop
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Parameter Species Assay Type Value Reference

Binding Affinity

(Ki)
Human

Radioligand

Binding
3.3 ± 0.4 nM

Functional

Activity (EC50)
Human GTPγS Binding 4.03 ± 0.86 nM

Efficacy (Emax) Human GTPγS Binding 47.8% ± 1.31%

IC50 Rat

[3H]-NOP-1A

Binding (Brain

Sections)

7.7 nM

Functional

Selectivity
Human

Calcium

Mobilization,

cAMP Inhibition

Partial Agonist

β-Arrestin 2

Recruitment
Human BRET Assay

Competitive

Antagonist

μ-Opioid

Receptor (MOR)
Human

Functional

Assays
No activation

κ-Opioid

Receptor (KOR)
Human

Functional

Assays
No activation

δ-Opioid

Receptor (DOR)
Human

Functional

Assays

Low-affinity,

weak partial

agonist

In Vivo Pharmacology
Preclinical studies in rodent models have demonstrated the effects of sunobinop on sleep and

alcohol-related behaviors.

Sleep: In rats, sunobinop administration led to a significant decrease in wakefulness and an

increase in non-rapid eye movement (NREM) sleep. These effects were nearly abolished in

NOP knockout rats, confirming the on-target mechanism of action.
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Alcohol Use Disorder: Preclinical models have shown that activation of the NOP receptor can

reduce the reinforcing and motivating effects of ethanol. This provides a strong rationale for

investigating sunobinop's potential in treating AUD.

Experimental Protocols
Objective: To determine the binding affinity (Ki) of sunobinop for the human NOP receptor.

Methodology: Membranes from cells stably expressing the human NOP receptor are

incubated with a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ) and varying

concentrations of sunobinop. Non-specific binding is determined in the presence of an

excess of unlabeled ligand. The amount of bound radioactivity is measured using liquid

scintillation counting. The Ki value is calculated using the Cheng-Prusoff equation.

Objective: To assess the functional activity (EC50 and Emax) of sunobinop at the NOP

receptor.

Methodology: Cell membranes expressing the NOP receptor are incubated with varying

concentrations of sunobinop in the presence of GDP and [35S]GTPγS. Agonist binding to

the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα

subunit. The amount of bound [35S]GTPγS is quantified by scintillation counting. EC50 and

Emax values are determined by non-linear regression analysis of the concentration-

response curves.

Objective: To evaluate the effect of sunobinop on β-arrestin 2 recruitment to the NOP

receptor.

Methodology: A common method is the Bioluminescence Resonance Energy Transfer

(BRET) assay. Cells are co-transfected with constructs for the NOP receptor fused to a

Renilla luciferase (RLuc) donor and β-arrestin 2 fused to a green fluorescent protein (GFP)

acceptor. Upon agonist-induced recruitment of β-arrestin 2 to the receptor, the donor and

acceptor are brought into close proximity, allowing for energy transfer from RLuc to GFP,

which can be measured as a change in the BRET ratio. Sunobinop is added at various

concentrations to determine its effect on this interaction.

Clinical Development in Psychiatry
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Sunobinop has been evaluated in several clinical trials for psychiatric indications, primarily

insomnia and alcohol use disorder.

Pharmacokinetics in Humans
Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of

sunobinop.

Table 2: Pharmacokinetic Parameters of Sunobinop in Healthy Volunteers

Parameter Dose Range Value Reference

Time to Maximum

Concentration (Tmax)
0.6 - 30 mg 2.1 - 3.2 hours

Half-life (t1/2) 0.6 - 30 mg 2.1 - 3.2 hours

Systemic Exposure

(Cmax and AUC)
0.6 - 2 mg Dose-proportional

3 - 30 mg
Less than dose-

proportional

Elimination -
Primarily renal, as

unchanged drug

Clinical Efficacy
A Phase 2 study evaluated the efficacy of sunobinop in patients with insomnia.

Table 3: Efficacy of Sunobinop in Patients with Insomnia Disorder
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Endpoint
Sunobinop (10
mg)

Placebo p-value Reference

Sleep Efficiency

(SE)
91.4% 79.8% < 0.0001

Latency to

Persistent Sleep

(LPS)

Reduced - 0.0136

Wake After Sleep

Onset (WASO)
Reduced - < 0.0003

Number of

Awakenings
Reduced - < 0.0001

Perceived Sleep

Quality
Increased - 0.002

A Phase 2 study investigated sunobinop in patients experiencing insomnia during recovery

from AUD.

Table 4: Efficacy of Sunobinop for Insomnia in Patients Recovering from AUD

Endpoint
Sunobinop (1 mg)
vs. Placebo (LSM
Difference)

Sunobinop (2 mg)
vs. Placebo (LSM
Difference)

Reference

Change in WASO

(Nights 1/2)

-12.03 minutes

(p=0.050)

-18.35 minutes

(p=0.003)

Clinical Trial Protocols
Objective: To evaluate the safety and efficacy of sunobinop in treating insomnia in patients

recovering from AUD.

Study Design: A randomized, double-blind, multi-center, placebo-controlled, parallel-group

study.
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Participants: 114 individuals with a history of moderate to severe AUD, abstinent from

alcohol, and experiencing insomnia.

Intervention: Participants were randomized (1:1:1) to receive sunobinop 1 mg, sunobinop 2

mg, or placebo nightly at bedtime for 21 days.

Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO), measured by

polysomnography (PSG) on nights 1/2 and 20/21.

Mechanism of Action and Signaling Pathways
Sunobinop's therapeutic effects are mediated through its partial agonism at the NOP receptor,

which is a Gi/o-coupled G-protein coupled receptor (GPCR). A key feature of sunobinop's

pharmacology is its biased agonism. It demonstrates partial agonist activity in G-protein

mediated signaling pathways (e.g., inhibition of adenylyl cyclase and calcium mobilization)

while acting as a competitive antagonist for β-arrestin 2 recruitment. This biased signaling may

contribute to its therapeutic effects while potentially mitigating some of the adverse effects

associated with non-biased GPCR agonists.

NOP Receptor Signaling Pathway
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Caption: Sunobinop's biased agonism at the NOP receptor.

Experimental Workflow for Sunobinop Evaluation
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Caption: A generalized workflow for the development of sunobinop.
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Conclusion and Future Directions
Sunobinop represents a promising, mechanistically novel therapeutic candidate for the

treatment of specific psychiatric disorders, particularly insomnia and alcohol use disorder. Its

action as a biased partial agonist at the NOP receptor may provide a unique clinical profile,

potentially separating therapeutic effects from unwanted side effects. The clinical data gathered

to date, especially in the context of insomnia, are encouraging.

Future research should continue to explore the full therapeutic potential of sunobinop in larger,

long-term clinical trials for both insomnia and AUD. Further investigation into the molecular

details of its biased agonism and the downstream consequences of this signaling profile will be

crucial for a comprehensive understanding of its mechanism of action and for identifying other

potential therapeutic applications. The development of sunobinop underscores the potential of

targeting the NOP receptor system for novel psychiatric pharmacotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vitro pharmacological evaluation of the novel NOP receptor partial agonist sunobinop -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. The nociceptin/orphanin FQ receptor partial agonist sunobinop promotes non-REM sleep
in rodents and patients with insomnia - PMC [pmc.ncbi.nlm.nih.gov]

3. Imbrium Therapeutics Presents Results of a Phase 2 Study of Sunobinop at 33rd
American Academy of Addiction Psychiatry Annual Meeting - Imbrium Therapeutics
[imbriumthera.com]

4. Treatment of insomnia associated with alcohol and opioid use: a narrative review - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Sunobinop: A NOP Receptor Partial Agonist for
Psychiatric Disorders]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-
applications-in-psychiatry]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3319474?utm_src=pdf-body
https://www.benchchem.com/product/b3319474?utm_src=pdf-body
https://www.benchchem.com/product/b3319474?utm_src=pdf-body
https://www.benchchem.com/product/b3319474?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40350096/
https://pubmed.ncbi.nlm.nih.gov/40350096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10760950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10760950/
https://imbriumthera.com/news/imbrium-therapeutics-presents-results-of-a-phase-2-study-of-sunobinop-at-33rd-american-academy-of-addiction-psychiatry-annual-meeting/
https://imbriumthera.com/news/imbrium-therapeutics-presents-results-of-a-phase-2-study-of-sunobinop-at-33rd-american-academy-of-addiction-psychiatry-annual-meeting/
https://imbriumthera.com/news/imbrium-therapeutics-presents-results-of-a-phase-2-study-of-sunobinop-at-33rd-american-academy-of-addiction-psychiatry-annual-meeting/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11408456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11408456/
https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry
https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry
https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry
https://www.benchchem.com/product/b3319474#sunobinop-s-potential-therapeutic-applications-in-psychiatry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3319474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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